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Abstract

Regelidine, a complex sesquiterpenoid alkaloid isolated from Tripterygium regelii, presents a
compelling profile for further investigation in drug discovery and development. This technical
guide provides a comprehensive overview of its structure, physicochemical properties, and
known biological activities. While experimental data on its pharmacokinetics and
pharmacodynamics remain limited, this document consolidates the available information and
outlines established experimental protocols relevant to its potential therapeutic applications.
Particular focus is given to its potential anti-inflammatory and anti-proliferative effects, with an
exploration of associated signaling pathways.

Introduction

Regelidine is a naturally occurring compound belonging to the dihydro-3-agarofuran class of
sesquiterpenoid alkaloids.[1] It is isolated from the stems and roots of Tripterygium regelii, a
plant used in traditional medicine.[2][3] The intricate structure of Regelidine, featuring a highly
oxygenated tricyclic core, has attracted interest for its potential biological activities. This guide
aims to provide a detailed technical resource for researchers exploring the therapeutic potential
of Regelidine.

Structure and Physicochemical Properties
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The chemical structure of Regelidine is characterized by a dihydro-f-agarofuran
sesquiterpenoid core, esterified with two benzoyloxy groups and a pyridine-3-carboxylate
moiety. Its systematic IUPAC name is [(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-
2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.0%,°]dodecan-12-yl] pyridine-3-carboxylate.[4]

Table 1: Physicochemical Properties of Regelidine

Property Value Source
CAS Number 114542-54-0 [4]
Molecular Formula C3sH37NOs [4]
Molecular Weight 599.7 g/mol [4]
Appearance Powder [3]
Purity >98% (HPLC) [4]

- Chloroform, Dichloromethane,
Solubility [3]
Ethyl Acetate, DMSO, Acetone

Room temperature for solid.
N Stock solutions: -80°C (6
Storage Conditions [5]
months), -20°C (1 month,

protect from light).

Note: Experimental data for pKa and LogP are not readily available in the cited literature. In
silico prediction tools can provide estimates for these properties to guide formulation and
pharmacokinetic studies.

Biological Activities and Pharmacodynamics

The biological activities of Regelidine are not yet extensively characterized. However, studies
on related compounds from Tripterygium species suggest potential anti-inflammatory and anti-
proliferative effects.

Anti-proliferative Activity
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Several sesquiterpene pyridine alkaloids isolated from Tripterygium regelii have demonstrated
anti-proliferative effects against the human rheumatoid arthritis synovial fibroblast cell line
(MH7A). While specific ICso values for Regelidine are not reported in the available literature,
related macrocyclic sesquiterpene pyridine alkaloids have shown to reduce the viability of
MHT7A cells at a concentration of 20 uM. This suggests that Regelidine may possess similar
cytostatic or cytotoxic properties against these cells, which play a key role in the pathogenesis
of rheumatoid arthritis.

Potential Mechanism of Action: Signhaling Pathway
Modulation

The precise molecular targets and signaling pathways modulated by Regelidine are still under
investigation. However, based on the activities of structurally similar compounds from the same
plant family, it is hypothesized that Regelidine may exert its effects through the modulation of
key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-kB) and
Mitogen-Activated Protein Kinase (MAPK) pathways.

* NF-kB Signaling Pathway: The NF-kB pathway is a critical regulator of inflammatory
responses and cell survival. Its inhibition is a key therapeutic strategy for many inflammatory
diseases. Some sesquiterpene pyridine alkaloids from Tripterygium wilfordii have been
shown to inhibit the NF-kB pathway with ICso values in the micromolar range.

 MAPK Signaling Pathway: The MAPK cascade is involved in a wide range of cellular
processes, including proliferation, differentiation, and apoptosis. In the context of rheumatoid
arthritis, the p38 MAPK pathway, in particular, is a key mediator of inflammatory cytokine
production in synovial fibroblasts.

Further research is required to definitively identify the signaling pathways directly affected by
Regelidine.
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Hypothesized Signaling Pathways Modulated by Regelidine.
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Pharmacokinetics (ADME)

There is currently no published experimental data on the absorption, distribution, metabolism,
and excretion (ADME) of Regelidine. However, general pharmacokinetic properties can be
inferred from its chemical structure and the known behavior of similar natural products.

Table 2: Predicted ADME Properties of Regelidine (In Silico)

ADME Parameter Predicted Property/Consideration

The large molecular weight and multiple ester
Absorption groups may limit oral bioavailability. Permeability

is likely to be a key factor.

High lipophilicity, as suggested by its solubility
o profile, may lead to extensive tissue distribution.
Distribution S
Plasma protein binding is expected to be

significant.

The ester linkages are susceptible to hydrolysis
by esterases in the plasma and liver.

Metabolism Cytochrome P450 enzymes are likely to be
involved in the metabolism of the core

sesquiterpenoid and pyridine moieties.

) Metabolites are likely to be excreted renally
Excretion ) =
and/or via the biliary route.

These are predictions and require experimental verification.

Toxicology

No specific toxicology studies on Regelidine have been reported in the public domain. As with
any novel compound, a comprehensive toxicological evaluation is necessary to determine its
safety profile.

Table 3: Recommended In Vitro and In Vivo Toxicology Studies for Regelidine
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Study Type Purpose
In Vitro
Ames Test (Bacterial Reverse Mutation Assay) To assess mutagenic potential.

o To determine the potential for drug-drug
Cytochrome P450 Inhibition Assay ) )
interactions.

In Vivo

o o To determine the LDso and identify signs of
Acute Toxicity (e.g., in mice) o
acute toxicity.

To evaluate the effects of repeated dosing on
Subchronic Toxicity (e.g., 28-day study in rats) various organs and establish a No-Observed-
Adverse-Effect Level (NOAEL).

Synthesis

The total synthesis of the core dihydro-f3-agarofuran scaffold has been a subject of interest in
synthetic organic chemistry. These syntheses often involve complex, multi-step sequences to
construct the tricyclic ring system with the correct stereochemistry. However, a specific and
complete total synthesis of Regelidine, including the installation of the ester side chains, has
not been detailed in the available literature. The synthesis would likely involve the late-stage
esterification of a highly functionalized dihydro-B-agarofuran intermediate.
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Generalized Synthetic Strategy for Regelidine.

Experimental Protocols
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Detailed experimental protocols for the biological evaluation of Regelidine are not available.
However, based on the reported activities of related compounds, the following standard assays
would be appropriate for its characterization.

Cell Viability/Proliferation Assay (MTT or CCK-8)

This assay is used to assess the effect of Regelidine on the viability and proliferation of cells,
such as the MH7A cell line.

o Cell Seeding: Plate MH7A cells in 96-well plates at a density of 5,000-10,000 cells/well and
allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of Regelidine (e.g., 0.1 to 100
MM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

e Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or
CCK-8 (Cell Counting Kit-8) solution to each well and incubate according to the
manufacturer's instructions.

o Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate
reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Seed MH7A cells Incubate overnight Treat with serial dilutions Incubate for Add MTT or Incubate for color Measure absorbance Calculate % viability
in 96-well plate for cell adherence of Regelidine 24, 48, or 72 hours CCK-8 reagent development with plate reader and IC50

Click to download full resolution via product page

Workflow for Cell Viability/Proliferation Assay.

NF-kB Reporter Assay

This assay is used to determine if Regelidine inhibits the NF-kB signaling pathway.

o Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or MH7A) with a reporter
plasmid containing an NF-kB response element upstream of a luciferase gene.
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Compound Treatment: Pre-treat the transfected cells with various concentrations of
Regelidine for a specified time (e.g., 1-2 hours).

Stimulation: Stimulate the cells with an NF-kB activator, such as Tumor Necrosis Factor-
alpha (TNF-a).

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a
luminometer.

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration
or a co-transfected control plasmid) and calculate the percentage of inhibition relative to the
stimulated control.

Western Blot for MAPK Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the MAPK
pathway.

Cell Treatment: Treat cells (e.g., MH7A) with Regelidine for various times and at different
concentrations, followed by stimulation with an appropriate agonist (e.g., TNF-a).

Protein Extraction: Lyse the cells and quantify the total protein concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a
PVDF membrane.

Immunoblotting: Probe the membrane with primary antibodies specific for the
phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a
chemiluminescent substrate to detect the protein bands.

Analysis: Quantify the band intensities to determine the effect of Regelidine on the
phosphorylation of MAPK proteins.

Conclusion
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Regelidine is a structurally complex natural product with potential therapeutic applications,
particularly in the area of inflammatory diseases like rheumatoid arthritis. While preliminary
data from related compounds are promising, a significant amount of research is still required to
fully elucidate its pharmacological profile. This technical guide serves as a foundational
resource to guide future in-depth studies into the physicochemical properties,
pharmacokinetics, pharmacodynamics, and safety of Regelidine. The experimental protocols
and hypothesized mechanisms of action outlined herein provide a roadmap for the systematic
evaluation of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1631799?utm_src=pdf-body
https://www.benchchem.com/product/b1631799?utm_src=pdf-body
https://www.benchchem.com/product/b1631799?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35580581/
https://pubmed.ncbi.nlm.nih.gov/35580581/
https://academic.oup.com/bbb/article-abstract/86/8/985/6587048
https://www.chemfaces.com/natural/Regelidine-CFN92115.html
https://biorlab.com/product/regelidine/
https://www.medchemexpress.com/regelidine.html
https://www.benchchem.com/product/b1631799#regelidine-structure-and-properties
https://www.benchchem.com/product/b1631799#regelidine-structure-and-properties
https://www.benchchem.com/product/b1631799#regelidine-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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